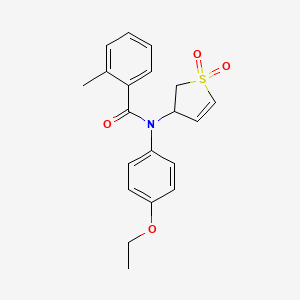

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)-2-methylbenzamide

Description

This compound is a benzamide derivative featuring a 1,1-dioxo-2,3-dihydrothiophene (thiophene sulfone) ring system linked to a 4-ethoxyphenyl group and a 2-methylbenzamide moiety. The sulfone group confers enhanced stability and polarity, while the ethoxy and methyl substituents influence electronic properties and lipophilicity. Such structural attributes are common in agrochemicals and pharmaceuticals, where sulfone-containing compounds often exhibit improved bioavailability and target binding .

Propriétés

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-3-25-18-10-8-16(9-11-18)21(17-12-13-26(23,24)14-17)20(22)19-7-5-4-6-15(19)2/h4-13,17H,3,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKOCQJWGBGMHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)-2-methylbenzamide is a complex organic compound notable for its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it features a thiophene ring with dioxo substituents, which enhances its chemical reactivity. The presence of both ethoxyphenyl and methylbenzamide groups suggests potential interactions with various biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C22H24N2O3S |

| CAS Number | 1384428-22-1 |

| Structural Features | Thiophene ring, dioxo groups |

| Potential Applications | Anticancer, antimicrobial activities |

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds similar to N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)-2-methylbenzamide. For instance, a study on related benzanilides showed significant anti-proliferative effects against various cancer cell lines including K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma) with IC50 values indicating effective inhibition of cell growth .

Table 1: IC50 Values for Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | K562 | < 1 |

| Compound B | MCF-7 | 5 |

| Compound C | HeLa | 10 |

The mechanism by which this compound exerts its biological effects may involve interaction with specific protein targets. The sulfonamide and thiophene moieties can engage in hydrogen bonding and π-π interactions with aromatic residues in proteins, potentially affecting their function . Additionally, compounds in this class have been shown to inhibit key signaling pathways involved in cell proliferation and survival.

Study on Protein Kinase Inhibition

A notable study investigated the inhibitory effects of various derivatives on protein kinases. The results indicated that certain derivatives exhibited significant inhibition of Bcr-Abl kinase activity, a critical target in chronic myeloid leukemia treatment . The study utilized kinase assays to measure the percentage inhibition at a concentration of 1 µM.

Table 2: Inhibition of Bcr-Abl Kinase Activity

| Compound | Inhibition (%) at 1 µM |

|---|---|

| Compound D | 85 |

| Compound E | 60 |

| Compound F | 45 |

Synthesis Methods

The synthesis of N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)-2-methylbenzamide typically involves multi-step organic reactions. One common method includes:

- Formation of Thiophene Derivative : Reacting appropriate thiophene precursors under acidic conditions.

- Coupling Reaction : Utilizing coupling agents to attach the ethoxyphenyl group to the thiophene derivative.

- Final Modification : Introducing the methylbenzamide moiety through acylation reactions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2-Chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(3-methylphenyl)acetamide

- Structure : Shares the thiophene sulfone core but substitutes the ethoxyphenyl group with a 3-methylphenyl moiety and replaces the 2-methylbenzamide with a chloroacetamide chain.

- Lipophilicity: The target compound’s ethoxy group (logP ~2.5–3.0, estimated) likely increases hydrophobicity compared to the chloroacetamide derivative (XLogP3 = 1.7) .

- Synthesis : Both compounds likely require sulfone formation via oxidation of thiophene precursors. The chloroacetamide derivative may involve alkylation steps, whereas the target compound’s benzamide group suggests amide coupling reactions .

N-(1,1-Dioxidotetrahydro-3-thienyl)-3-methoxy-N-(4-methoxybenzyl)benzamide

- Structure : Features a tetrahydrothiophene sulfone ring with methoxy substituents on both the benzamide and benzyl groups.

- Electronic Effects: Methoxy groups (electron-donating) versus ethoxy (moderately electron-donating) and methyl (weakly electron-donating) groups influence electronic density on the aromatic rings, affecting binding interactions .

- Applications : Methoxy-substituted benzamides are common in medicinal chemistry for CNS-targeting drugs, whereas the target compound’s ethoxyphenyl group may favor agrochemical applications .

Sulfentrazone (N-(2,4-Dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide)

- Structure : A triazole-containing sulfonamide herbicide with dichlorophenyl and difluoromethyl groups.

- Key Differences: Core Heterocycle: Sulfentrazone’s triazole ring enables redox activity, unlike the thiophene sulfone in the target compound. Bioactivity: Sulfentrazone inhibits protoporphyrinogen oxidase (PPO), a mode of action less likely for the target compound due to structural dissimilarity. However, both compounds’ sulfonyl groups may enhance soil persistence .

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Selected Compounds

Spectral Insights:

- IR Spectroscopy : The target compound’s sulfone S=O stretch (~1250–1260 cm⁻¹) aligns with ’s sulfonyl-containing triazoles. Its benzamide C=O stretch (~1665–1680 cm⁻¹) is comparable to hydrazinecarbothioamides in .

- NMR : The ethoxyphenyl group would show distinct aromatic protons (δ 6.8–7.2 ppm) and an ethoxy CH₂CH₃ triplet (δ 1.3–1.5 ppm), differentiating it from methoxy-substituted analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-N-(4-ethoxyphenyl)-2-methylbenzamide?

- Methodology : A common approach involves coupling substituted benzamide precursors with thiophene derivatives. For example, equimolar reactions in 1,4-dioxane or ethanol under reflux conditions, followed by purification via column chromatography or recrystallization (see and ). Key steps include activating the carboxylic acid group (e.g., using benzoyl chloride derivatives) and optimizing reaction time (e.g., overnight stirring at room temperature) to achieve yields >70% .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology : Use a combination of spectroscopic and computational tools:

- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.

- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹).

- Mass spectrometry (HRMS/ESI-MS) for molecular weight validation.

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination, as demonstrated in similar benzamide derivatives ( ).

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodology : Polar aprotic solvents like ethanol or ethyl acetate are preferred due to the compound’s moderate solubility. Co-solvent systems (e.g., ethanol/water) can enhance crystal purity. highlights ethanol as effective for isolating thiazolidinone analogs with >95% purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Methodology :

Substituent variation : Modify the ethoxyphenyl or thiophene moieties (e.g., halogenation, methoxy group replacement) to assess impact on bioactivity ().

In vitro assays : Test derivatives against target enzymes (e.g., kinases, proteases) using fluorescence polarization or calorimetry.

Data analysis : Compare IC₅₀ values and correlate electronic properties (e.g., Hammett constants) with activity trends .

Q. What strategies mitigate metabolic instability in analogs of this compound?

- Methodology :

- Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability, as seen in .

- Perform in vitro microsomal assays (human/rat liver microsomes) to measure half-life (t₁/₂) and identify metabolic hotspots via LC-MS metabolite profiling .

Q. How can fluorescence-based assays optimize the detection of this compound in biological matrices?

- Methodology : Adapt spectrofluorometric protocols from :

- Use excitation/emission wavelengths (~280 nm/320 nm) tuned to the compound’s aromatic π-system.

- Validate sensitivity in buffer systems (e.g., PBS, pH 7.4) and account for matrix effects (e.g., serum protein binding) .

Q. What experimental designs resolve contradictions in reported biological activity data across studies?

- Methodology :

- Reproducibility checks : Replicate assays under standardized conditions (e.g., cell line, incubation time).

- Meta-analysis : Compare datasets from independent studies (e.g., vs. 18) to identify confounding variables (e.g., substituent positional isomers).

- Computational modeling : Use molecular docking to rationalize divergent binding affinities .

Methodological Challenges and Solutions

Q. How to address low synthetic yields in N-arylbenzamide coupling reactions?

- Optimization strategies :

- Screen catalysts (e.g., Pd/C, CuI) to enhance cross-coupling efficiency.

- Adjust stoichiometry (e.g., 1.2 equiv. of thiophene derivative) and solvent polarity (e.g., DMF vs. THF) to favor product formation ().

Q. What analytical techniques differentiate polymorphic forms of this compound?

- Methodology :

- DSC/TGA to assess thermal stability and polymorph transitions.

- PXRD to identify crystalline phases.

- Solid-state NMR to probe molecular packing differences, as applied in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.